molecular formula C16H17NO2S B1651982 (E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide CAS No. 1375143-26-2

(E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide

Cat. No.: B1651982
CAS No.: 1375143-26-2
M. Wt: 287.4
InChI Key: PHNHFUBUEGUHCM-WYMLVPIESA-N
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Description

(E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound features a sulfonamide group attached to an ethene backbone, with phenyl groups on both ends

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide typically involves the reaction of 2-phenylethylamine with an appropriate sulfonyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Dissolve 2-phenylethylamine in an organic solvent such as dichloromethane.

    Step 2: Add the sulfonyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.

    Step 3: Stir the reaction mixture at room temperature for several hours.

    Step 4: Quench the reaction with water and extract the product with an organic solvent.

    Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl groups may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A related compound with a similar phenylethylamine backbone.

    Sulfanilamide: A sulfonamide with a simpler structure, lacking the ethene and phenyl groups.

    N-Phenylsulfonamide: Another sulfonamide with a phenyl group attached to the nitrogen atom.

Uniqueness

(E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide is unique due to its combination of an ethene backbone with phenyl groups and a sulfonamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-2-phenyl-N-(2-phenylethyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-20(19,14-12-16-9-5-2-6-10-16)17-13-11-15-7-3-1-4-8-15/h1-10,12,14,17H,11,13H2/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNHFUBUEGUHCM-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235862
Record name (1E)-2-Phenyl-N-(2-phenylethyl)ethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375143-26-2
Record name (1E)-2-Phenyl-N-(2-phenylethyl)ethenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375143-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1E)-2-Phenyl-N-(2-phenylethyl)ethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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